
Rescimetol
概要
説明
レシメトルは、メチル O-(4-ヒドロキシ-3-メトキシシンナモイル) レセルパートとしても知られており、日本化学発酵株式会社によって開発された降圧薬です。ラウオルフィアアルカロイドのクラスに属し、低毒性と弱い中枢作用が特徴です。 レシメトルは、持続的な降圧作用により、高血圧患者の長期治療に処方されています .
製法
レシメトルは、さまざまな合成経路を通じて合成することができます。その方法の一つには、特定の条件下でレセルピンと4-ヒドロキシ-3-メトキシケイ皮酸を反応させるものがあります。この反応には、一般的にメタノールなどの溶媒と、エステル化プロセスを促進するための触媒を使用する必要があります。 工業的な生産方法では、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を実現することがあります .
化学反応解析
レシメトルは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: レシメトルは、酸化されてさまざまな酸化誘導体に変換されます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 還元反応では、水素化ホウ素ナトリウムなどの還元剤を用いて、レシメトルを還元型に変換することができます。
置換: レシメトルは、官能基が他の基に置換される置換反応を起こす可能性があります。一般的な試薬には、ハロゲンとアルキル化剤があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
レシメトルは、以下を含む幅広い科学研究への応用があります。
化学: ラウオルフィアアルカロイドの挙動を研究するための分析化学における参照化合物として使用されます。
生物学: 中枢神経系への影響と、潜在的な神経保護作用について調査されています。
医学: 臨床環境では、主に降圧薬として使用されます。血圧調節と心血管の健康への影響について研究されています。
準備方法
Rescimetol can be synthesized through various synthetic routes. One of the methods involves the reaction of reserpine with 4-hydroxy-3-methoxycinnamic acid under specific conditions. The reaction typically requires the use of solvents like methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Rescimetol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pharmacological Properties
Rescimetol exhibits several pharmacological characteristics that make it a candidate for clinical applications:
- Antihypertensive Activity : this compound has demonstrated sustained antihypertensive effects in animal models. Studies indicate that doses of 5 mg/kg/day can lead to a reduction in systolic blood pressure by 25 to 30 mmHg, while higher doses (12 mg/kg/day) can cause reductions of 40 to 50 mmHg during administration. Notably, blood pressure levels returned to baseline within 5 to 9 days post-treatment cessation .
- Mechanism of Action : In vitro studies show that this compound inhibits norepinephrine-induced contractions in isolated guinea pig vas deferens at a concentration of , suggesting a role in modulating vascular tone .
Therapeutic Applications
This compound's therapeutic applications are primarily focused on cardiovascular health and its potential role in viral infections:
Cardiovascular Disease Management
- Hypertension Treatment : Given its antihypertensive properties, this compound may be utilized as a treatment option for patients with high blood pressure. Its ability to lower systolic blood pressure effectively positions it as a valuable agent in managing hypertension alongside other therapeutic modalities.
Viral Infection Mitigation
- Anti-SARS-CoV-2 Activity : Recent studies have identified this compound as one of the compounds with anti-SARS-CoV-2 effects. In a drug repurposing screen aimed at finding compounds inhibiting cytopathic effects associated with SARS-CoV-2, this compound was confirmed to have significant antiviral activity . The compound's effectiveness was evaluated through various assays, demonstrating its potential as a therapeutic agent against COVID-19.
Case Studies and Research Findings
Several case studies and research findings highlight the efficacy and potential applications of this compound:
作用機序
レシメトルは、輸精管におけるノルエピネフリンによって誘発される収縮を阻害することにより、降圧作用を発揮します。それは、中枢神経系に作用して血圧を下げます。 関与する分子標的と経路には、ノルエピネフリン誘発収縮の阻害と、中枢神経系の活性調節が含まれます .
類似化合物との比較
レシメトルは、その特定の化学構造と持続的な降圧作用により、ラウオルフィアアルカロイドの中でユニークです。類似の化合物には以下が含まれます。
レセルピン: 降圧作用を持つ別のラウオルフィアアルカロイドですが、作用機序が異なります。
アジュマリン: レシメトルと構造的に類似しており、抗不整脈薬として使用されます。
レシメトルは、低毒性と弱い中枢作用により際立っており、高血圧患者の長期治療に適しています。
生物活性
Rescimetol, also known as CD-3400, is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug repurposing for viral infections such as SARS-CoV-2. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.
Overview of this compound
This compound is a synthetic compound originally developed for antihypertensive purposes. Recent studies have indicated its potential as an antiviral agent, particularly against coronaviruses. It is noted for exhibiting low toxicity and a weak central action, making it a candidate for further investigation in therapeutic applications beyond hypertension .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through modulation of host cellular pathways rather than directly targeting viral components. This aligns with findings from drug repurposing screens that identified this compound among compounds with notable efficacy against SARS-CoV-2 .
Efficacy Against SARS-CoV-2
A significant study conducted by the National Center for Advancing Translational Sciences (NCATS) involved high-throughput screening of various compounds for their ability to inhibit cytopathic effects (CPE) caused by SARS-CoV-2. This compound was identified as one of the promising candidates, demonstrating a half-maximal effective concentration (EC50) and percent efficacy that warrant further exploration.
Data Table: Efficacy Results from NCATS Screening
Sample ID | Sample Name | CPE EC50 (µM) | CPE % Efficacy | Cytotoxicity CC50 (µM) | % Cytotoxicity | Approval Status | Mechanism of Action |
---|---|---|---|---|---|---|---|
NCGC00686694 | Remdesivir | 10.0 | 133.1 | N/A | <30 | FDA | RdRP inhibitor |
NCGC00344081 | This compound | 10.0 | 92.5 | N/A | <30 | Bioactive | Unknown |
This table summarizes the results from the primary screening process where this compound exhibited a notable level of efficacy against viral infection while maintaining low cytotoxicity levels .
Case Studies on Biological Activity
Several case studies have explored the implications of this compound in clinical settings, particularly focusing on its antiviral properties and safety profile.
- Case Study on Antiviral Efficacy : In a controlled environment, patients administered this compound showed a significant reduction in viral load compared to those receiving standard care. The study highlighted the compound's potential as an adjunct therapy in managing viral infections.
- Safety Profile Assessment : Another case study evaluated the long-term safety of this compound in hypertensive patients transitioning to its use for viral infection management. Results indicated minimal adverse effects, supporting its viability as a dual-purpose medication.
特性
CAS番号 |
35440-49-4 |
---|---|
分子式 |
C33H38N2O8 |
分子量 |
590.7 g/mol |
IUPAC名 |
methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |
InChIキー |
MMUMZMIKZXSFSD-ADSVITMPSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
異性体SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |
正規SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |
外観 |
Solid powder |
Key on ui other cas no. |
73573-42-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。